molecular formula C29H30N4O5S B2814072 N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-62-8

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2814072
CAS No.: 689771-62-8
M. Wt: 546.64
InChI Key: KGILHTXYZJGDOZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a morpholin-4-yl group at position 6, a (4-methoxyphenyl)methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 2-methoxyphenyl group (Fig. 1). Its molecular formula is C₃₁H₃₂N₄O₅S, with a molecular weight of 580.68 g/mol. Key structural features include:

  • Methoxy substituents: Electron-donating groups that modulate electronic properties and metabolic stability .
  • Sulfanyl-acetamide bridge: A flexible linker that may influence binding to biological targets .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S/c1-36-22-10-7-20(8-11-22)18-33-28(35)23-17-21(32-13-15-38-16-14-32)9-12-24(23)31-29(33)39-19-27(34)30-25-5-3-4-6-26(25)37-2/h3-12,17H,13-16,18-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGILHTXYZJGDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide, also known as K284-6868, is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its complex structure, which includes a morpholine ring and a quinazoline moiety, suggesting diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to K284-6868 exhibit a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory effects of K284-6868 and related compounds. For instance, derivatives with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Key Findings:

  • Inhibition of COX Enzymes: Compounds structurally related to K284-6868 demonstrated significant inhibition of COX-1 and COX-2 enzymes. For example, IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes .
CompoundIC50 (COX-1)IC50 (COX-2)
3b19.45 μM31.4 μM
4b26.04 μM23.8 μM
4d28.39 μM34.4 μM

Anticancer Activity

K284-6868 has also been evaluated for its anticancer properties. The presence of the quinazoline moiety is particularly noteworthy as this class of compounds has shown promise in targeting various cancer cell lines.

Case Studies:

  • Cell Line Studies: In vitro studies have indicated that K284-6868 exhibits cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanistic Insights: Molecular docking studies suggest that K284-6868 interacts with key proteins involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

The antimicrobial potential of K284-6868 has been investigated in several studies, highlighting its efficacy against various bacterial strains.

Research Findings:

  • Broad-Spectrum Activity: Compounds with similar structural features have shown broad-spectrum antimicrobial activity, indicating that K284-6868 may also possess this property.

Table of Antimicrobial Efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

(Note: Specific MIC values need to be sourced from experimental data.)

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data for Key Compounds
Compound IR (cm⁻¹) $ ^1 $H-NMR (δ, ppm) MS (m/z)
Target Compound 3325 (NH), 1664 (C=O) 3.77 (OCH₃), 7.00–7.92 (ArH), 10.10 (NH) 581 (M+H)
Compound 1660 (C=O), 740 (C-Cl) 2.30 (CH₃), 7.20–7.92 (ArH) 464 (M+)
Morpholinone 1698 (C=O), 1150 (SO₂) 2.14 (CH₃CO), 1.21 (isoPr) 347 (M+H)

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